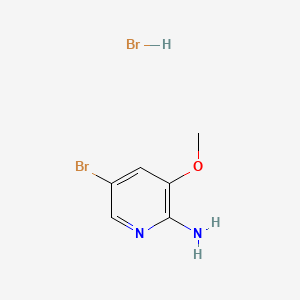

5-Bromo-3-methoxypyridin-2-aminehydrobromide

Description

Chemical Identity

5-Bromo-3-methoxypyridin-2-amine hydrobromide (CAS: 941696-22-6) is a brominated pyridine derivative with the molecular formula C₈H₁₁BrN₂ and a molecular weight of 215.09 g/mol . It exists as a hydrobromide salt, enhancing its solubility in polar solvents compared to its free base form. The compound features a pyridine ring substituted with:

- Amino group (-NH₂) at position 2,

- Methoxy group (-OCH₃) at position 3,

- Bromo atom (-Br) at position 5.

Applications This compound is primarily used as a pharmaceutical intermediate, leveraging its reactive bromine and amino groups for further functionalization in drug development .

Properties

Molecular Formula |

C6H8Br2N2O |

|---|---|

Molecular Weight |

283.95 g/mol |

IUPAC Name |

5-bromo-3-methoxypyridin-2-amine;hydrobromide |

InChI |

InChI=1S/C6H7BrN2O.BrH/c1-10-5-2-4(7)3-9-6(5)8;/h2-3H,1H3,(H2,8,9);1H |

InChI Key |

IQDGNXPQEFKVRP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)N.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methoxypyridin-2-aminehydrobromide typically involves the bromination of 3-methoxypyridine followed by amination. One common method includes the use of bromine as a brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom is a reactive substituent that undergoes nucleophilic substitution. For example:

-

Reaction with Azetidinylmethoxy Groups

In a Mitsunobu reaction, 5-bromo-3-hydroxypyridine (a related analog) reacts with 1-BOC-2-(S)-azetidinemethanol in the presence of triphenylphosphine and diethylazodicarboxylate (DEAD) in tetrahydrofuran (THF) to form 5-bromo-3-(1-BOC-2-(S)-azetidinylmethoxy)pyridine .-

Conditions : Triphenylphosphine (15.3 mmol), DEAD (15.3 mmol), THF at 0°C, stirred for 40 hours at room temperature.

-

Yield : 54% (oil).

-

Product : Confirmed by NMR and mass spectrometry (MS).

-

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Triphenylphosphine, DEAD | THF | 0°C → rt | 54% |

Suzuki-Miyaura Cross-Coupling

The bromine atom can participate in palladium-catalyzed cross-coupling reactions to form arylated pyridine derivatives. For instance:

-

Coupling with Arylboronic Acids

A related compound, 5-bromo-2-methylpyridin-3-amine , undergoes Suzuki coupling with arylboronic acids using tetrakis(triphenylphosphine)palladium(0) and potassium phosphate (K₃PO₄) as a base . This method is adaptable to 5-bromo-3-methoxypyridin-2-aminehydrobromide.

| Catalyst | Base | Conditions | Product |

|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | DMF, 110°C, microwave | Arylated pyridine |

Amination and Acylation

The amine group (-NH₂) in the compound can undergo acylation or form imine derivatives. While direct experimental data for this compound is limited, analogous pyridine amines react with acylating agents (e.g., acetic anhydride) to form amides .

Oxidation Reactions

The methoxy group (-OCH₃) is susceptible to oxidation, though specific data for this compound is not provided in the sources. Related pyridine derivatives (e.g., 5-bromo-3-methoxypyridin-2(1H)-one) are oxidized using potassium permanganate (KMnO₄) to form carboxylic acids, suggesting potential for similar reactivity here.

Key Research Findings

-

Synthetic Versatility : The compound serves as a precursor for diverse derivatives, including arylated pyridines and azetidinyl-containing molecules .

-

Catalytic Efficiency : Palladium catalysts enable efficient coupling under microwave conditions, reducing reaction times .

-

Analytical Validation : Products are typically purified via chromatography and characterized by NMR and MS .

Scientific Research Applications

5-Bromo-3-methoxypyridin-2-aminehydrobromide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxypyridin-2-aminehydrobromide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its substitution pattern and salt form. Below is a comparative analysis with structurally related pyridine derivatives:

Table 1: Comparative Data of 5-Bromo-3-methoxypyridin-2-amine Hydrobromide and Analogues

Analysis of Substituent Effects

Positional Isomerism: The 2-amino, 3-methoxy, 5-bromo arrangement in the target compound distinguishes it from analogues like 3-amino-5-bromo-2-methoxypyridine (amino at position 3), which exhibits a lower structural similarity score (0.76 vs. 0.82 for the closest analogue) . Methoxy positioning significantly impacts electronic properties.

Salt Form vs. Free Base: The hydrobromide salt enhances solubility in polar solvents compared to free bases like 3-amino-5-bromo-2-methoxypyridine, which is only slightly water-soluble .

Functional Group Additions :

- Compounds with additional bromine (e.g., 5-bromo-3-(bromomethyl)pyridin-2-amine hydrobromide) exhibit higher reactivity but lower stability due to steric and electronic effects .

Biological Activity

5-Bromo-3-methoxypyridin-2-amine hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical structure, synthesis, biological properties, and potential applications based on various research findings.

Chemical Structure and Properties

Chemical Formula: CHBrNO

Molecular Weight: 218.04 g/mol

Structural Features:

- Pyridine Ring: Central to its reactivity and biological activity.

- Bromine Atom: Positioned at the 5-position, influencing electrophilic reactions.

- Methoxy Group (-OCH): Located at the 3-position, enhancing solubility and biological interactions.

- Amino Group (-NH): At the 2-position, allowing for hydrogen bonding with biological targets.

Synthesis Methods

The synthesis of 5-Bromo-3-methoxypyridin-2-amine hydrobromide typically involves:

- Formation of the Pyridine Ring: Utilizing starting materials that can be brominated and methoxylated.

- Hydrobromide Salt Formation: Enhancing solubility for pharmaceutical applications.

Methods are adaptable for scale-up in industrial settings, ensuring high yield and purity .

Biological Activity

Research indicates that derivatives of 5-Bromo-3-methoxypyridin-2-amine exhibit various biological activities:

Antimicrobial Properties

Studies have shown that compounds containing pyridine rings often exhibit significant antimicrobial activity. The presence of both methoxy and amino groups enhances interactions with microbial targets, potentially leading to effective treatments against bacterial infections .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby modulating inflammatory responses .

Interaction with Biological Molecules

5-Bromo-3-methoxypyridin-2-amine hydrobromide can form hydrogen bonds due to its functional groups, facilitating interactions with proteins and enzymes critical for drug design. Computational studies using density functional theory have predicted its reactivity and interaction profiles, indicating potential for further development in drug discovery .

Comparative Analysis with Similar Compounds

The following table summarizes related compounds and their structural similarities:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Amino-5-bromo-4-methylpyridine | CHBrN | 0.90 |

| 5-Bromo-6-methyl-3-nitropyridin-2-amine | CHBrNO | 0.91 |

| 5-Bromo-6-chloro-3-nitropyridin-2-amine | CHBrClNO | 0.84 |

| 2-Amino-4-bromo-3-nitropyridine | CHBrNO | 0.90 |

These compounds exhibit varying degrees of biological activity and chemical reactivity, making them suitable alternatives or complements in research settings focused on pyridine derivatives .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyridine derivatives, including 5-Bromo-3-methoxypyridin-2-amine hydrobromide:

-

Study on Antimicrobial Activity:

- A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, highlighting its potential as an antimicrobial agent.

-

Investigation of Anti-inflammatory Mechanisms:

- Research indicated that treatment with this compound reduced levels of inflammatory markers in cell cultures exposed to inflammatory stimuli. This suggests a mechanism involving inhibition of NF-kB signaling pathways.

-

Computational Studies:

- Density functional theory calculations provided insights into the electronic properties of the compound, predicting favorable binding interactions with target proteins involved in inflammation and infection pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-3-methoxypyridin-2-amine hydrobromide, and how can purity be maximized?

- Methodology : Reductive amination is a common approach. For example, a methanol solution of a brominated pyridine precursor (e.g., 5-bromopyridin-2-amine) can react with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) using sodium cyanoborohydride as a reducing agent under reflux. Purification involves cold-water precipitation and ethanol recrystallization to achieve >95% purity .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Use vacuum distillation or column chromatography for intermediates to reduce impurities.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Confirm substitution patterns (e.g., methoxy group at C3, bromine at C5) using H and C NMR.

- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ at m/z 202.05 for the free base) .

- IR Spectroscopy : Identify functional groups (e.g., N-H stretching at ~3300 cm, C-Br at ~600 cm) .

Q. What safety protocols are essential when handling hydrobromide salts of pyridine derivatives?

- Methodology :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store at room temperature in airtight containers away from moisture .

- For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do crystallographic studies resolve protonation sites and hydrogen-bonding networks in hydrobromide salts?

- Methodology :

- Perform single-crystal X-ray diffraction (SHELX refinement) to determine protonation at the pyridine nitrogen. Intermolecular N–H···Br hydrogen bonds stabilize the lattice .

- Analyze short contacts (e.g., C–H···π interactions) using software like Mercury to map packing motifs .

Q. What mechanistic insights explain the reactivity of bromine and methoxy substituents in cross-coupling reactions?

- Methodology :

- Bromine at C5 acts as a leaving group in Suzuki-Miyaura couplings. Methoxy at C3 directs electrophilic substitution via resonance effects.

- Use DFT calculations to model electronic effects (e.g., Hammett σ values) and predict regioselectivity .

Q. How can contradictions in spectral data (e.g., NMR splitting vs. X-ray results) be resolved?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.